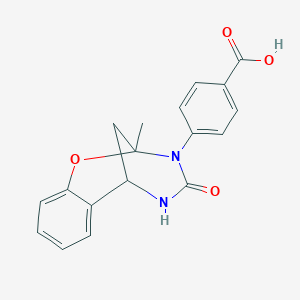

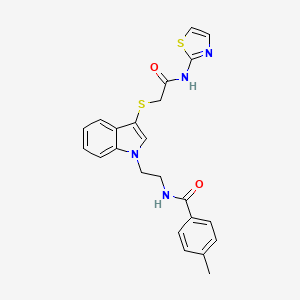

![molecular formula C12H15NO4 B2587572 Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester CAS No. 729600-41-3](/img/structure/B2587572.png)

Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester

Vue d'ensemble

Description

Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester, also known as ethyl 4-(2-(2-ethoxyethoxy)ethoxy)benzoate, is an organic compound . Its CAS Number is 23284-85-7 . The molecular weight of this compound is 223.23 .

Molecular Structure Analysis

The IUPAC name for this compound is 4-[(2-ethoxy-2-oxoethyl)amino]benzoic acid . The InChI code for this compound is 1S/C11H13NO4/c1-2-16-10(13)7-12-9-5-3-8(4-6-9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 223.23 . It is recommended to be stored at a temperature of 28 C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research in the field has led to the synthesis of various derivatives of p-ethoxy benzoic acid, including alkyl amino alkanol esters with secondary nitrogen compounds. These studies have focused on understanding the physical properties of these compounds for potential pharmacological applications (Millikan & Wade, 1964). Additionally, a study on the pharmacokinetics of a similar compound, specifically benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, revealed its rapid distribution and bioavailability in rat plasma, emphasizing its potential for medical applications (Xu et al., 2020).

Applications in Material Science

Another area of interest is the use of these compounds in material science. For instance, derivatives of 4-methoxyamino-benzoic acid have been synthesized and characterized for their acid-base and redox behavior, showing potential for applications in smart materials and sensors (Bem et al., 2018). These compounds exhibit reversible acid-base behavior accompanied by color change and generate persistent free radicals upon chemical oxidation, as evidenced by ESR, suggesting their use in a variety of technological applications.

Antimicrobial and Anti-Proliferative Properties

Furthermore, derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid have been evaluated for their antimicrobial and anti-proliferative activities. These studies have demonstrated that such compounds exhibit significant antimicrobial activity against both planktonic and biofilm-embedded bacterial and fungal cells. They also show anti-proliferative activity against tumor cells, indicating their potential in developing new therapeutic agents (Zarafu, 2020).

Propriétés

IUPAC Name |

methyl 4-[(2-ethoxy-2-oxoethyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-17-11(14)8-13-10-6-4-9(5-7-10)12(15)16-2/h4-7,13H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVZZPVUFDZUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2587490.png)

![3-amino-6-benzyl-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2587498.png)

![5-bromo-2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide](/img/structure/B2587499.png)

![(2E)-1-{5-[(cyclopentylamino)sulfonyl]indolinyl}-3-(2-furyl)prop-2-en-1-one](/img/structure/B2587501.png)

![Ethyl 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2587502.png)

![2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid](/img/structure/B2587508.png)